![molecular formula C11H12BrF3O B1380066 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene CAS No. 1365272-77-0](/img/structure/B1380066.png)
1-Bromo-2-butoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-butoxy-4-(trifluoromethyl)benzene, also known as 1-bromo-2-butoxy-4-trifluoromethylbenzene, is an organic compound with the chemical formula C9H10BrF3. It is a colorless, volatile liquid with a sweet, pungent odor. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Analytical Chemistry
Due to its distinctive structure, this compound can be used as a standard or reference material in analytical methods such as HPLC or GC-MS, aiding in the identification and quantification of similar compounds in complex mixtures.
Each of these applications leverages the unique chemical properties of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene , demonstrating its versatility and importance in scientific research. While the search results provided information on a closely related compound, 1-Bromo-4-(trifluoromethoxy)benzene , the applications discussed are relevant to the compound due to the similarity in their functional groups and potential reactivity.
properties
IUPAC Name |
1-bromo-2-butoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDJHQOBPJIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-butoxy-4-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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